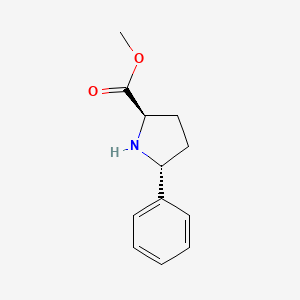

(2R,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate

Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Pyrrolidine derivatives are indispensable building blocks in both organic synthesis and medicinal chemistry. nbinno.com The five-membered nitrogen-containing heterocyclic ring is a "privileged scaffold," frequently found in natural products, alkaloids like nicotine (B1678760) and hygrine, and numerous pharmaceuticals. nbinno.comwikipedia.org Its structural utility is demonstrated by its presence in a wide range of FDA-approved drugs targeting numerous conditions, including cardiovascular diseases, infectious diseases, cancers, and central nervous system disorders. nbinno.comnih.govfrontiersin.org

The versatility of the pyrrolidine ring allows for diverse functionalization, enabling chemists to design molecules that can interact specifically with biological targets such as enzymes and receptors. nbinno.com Beyond its role in pharmaceuticals, the pyrrolidine scaffold is widely used in asymmetric synthesis as a component of chiral ligands, organocatalysts, and chiral auxiliaries, facilitating the stereoselective creation of new chemical entities. nih.gov

| Drug Name | Therapeutic Area | Role of Pyrrolidine Ring |

|---|---|---|

| Captopril | Antihypertensive | Core component derived from proline |

| Asunaprevir | Antiviral (Hepatitis C) | Inhibitor of NS3 serine protease |

| Alpelisib | Anticancer | Part of the active pharmacophore |

| Anisomycin | Antibiotic | Natural product containing the scaffold |

| Vildagliptin | Antidiabetic | DPP-4 inhibitor |

A selection of drugs containing the pyrrolidine scaffold, highlighting its therapeutic diversity. nih.govmdpi.com

Stereochemical Considerations and Importance of Enantiomeric Purity in Pyrrolidine Scaffolds

The significance of the pyrrolidine scaffold is deeply connected to its stereochemical properties. The saturated, sp³-hybridized carbon atoms in the ring result in a non-planar structure, which provides a defined three-dimensional (3D) shape. researchgate.net This 3D character is crucial for molecular recognition in biological systems. nih.gov A pyrrolidine ring can possess up to four stereogenic centers, potentially leading to sixteen different stereoisomers. nih.gov

The specific spatial arrangement of substituents on the ring is critical, as different stereoisomers of a molecule can exhibit vastly different biological activities. researchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer. nih.govresearchgate.net Consequently, achieving high enantiomeric purity is a paramount goal in the synthesis of pyrrolidine-containing drug candidates to ensure target selectivity and reduce potential off-target effects. nih.gov The synthesis of optically pure pyrrolidines often relies on stereoselective methods, including the use of chiral starting materials like the amino acid L-proline or asymmetric catalysis. nih.govmdpi.com

Overview of (2R,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate as a Chiral Building Block

This compound is a specific, enantiomerically pure derivative of the pyrrolidine scaffold. As a chiral building block, it provides a pre-defined stereochemical framework for the synthesis of more complex molecules. Its structure is characterized by two key features with fixed stereochemistry: a methyl ester at the 2-position and a phenyl group at the 5-position, both in a trans configuration relative to each other.

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 434326-93-9 |

| Molecular Formula | C12H15NO2 |

| Stereochemistry | (2R, 5R) - trans |

| Key Functional Groups | Methyl ester, Phenyl group, Secondary amine |

Physicochemical properties of this compound. chemsrc.comspectrabase.com

Historical Context of Pyrrolidine-2-carboxylate Research

The history of pyrrolidine-2-carboxylate research is intrinsically linked to the study of L-proline, a naturally occurring proteinogenic amino acid that is structurally a pyrrolidine-2-carboxylic acid. researchgate.net Early research, dating back to the early 20th century, focused on the isolation, characterization, and synthesis of proline and related simple pyrrolidines. acs.org

The discovery of the pyrrolidine ring in a wide variety of natural alkaloids, such as nicotine, significantly expanded interest in this heterocyclic system. wikipedia.orgresearchgate.net A major milestone in the therapeutic application of these compounds was the development of ACE inhibitors like Captopril, which was designed based on the structure of proline. A landmark achievement was the structural elucidation and synthesis of Protirelin (thyrotropin-releasing hormone), a peptide hormone containing a (S)-pyrrolidine-2-carboxamide moiety, by Guillemin and Schally in 1969, a discovery that later contributed to their Nobel Prize. nih.gov

In recent decades, research has shifted towards the development of advanced stereoselective synthetic methods. Techniques such as 1,3-dipolar cycloaddition of azomethine ylides have become powerful tools for constructing highly substituted and optically pure pyrrolidine rings, enabling the synthesis of novel and complex drug candidates. nih.govrsc.org This evolution from studying natural products to designing sophisticated synthetic routes underscores the enduring importance of the pyrrolidine-2-carboxylate scaffold in chemical and pharmaceutical science.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R,5R)-5-phenylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTYXWQEMLQCPO-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r,5r Methyl 5 Phenylpyrrolidine 2 Carboxylate and Analogues

Strategies for Pyrrolidine (B122466) Ring Formation

Cyclization Approaches

Cyclization strategies involve the formation of one or more of the five bonds of the pyrrolidine ring from an acyclic precursor. These methods are versatile and can be adapted to introduce a wide range of substituents with stereochemical control.

The intramolecular cyclization of amino alcohols is a direct method for forming the pyrrolidine ring. The Mitsunobu reaction is a particularly powerful tool for this transformation, as it proceeds under mild conditions and typically results in a complete inversion of stereochemistry at the alcohol carbon center. nih.gov This stereospecificity is highly advantageous in asymmetric synthesis.

The general process involves an acyclic precursor containing a hydroxyl group and a suitably protected amino group, positioned to form a five-membered ring upon cyclization. For the synthesis of a (2R,5R)-2,5-disubstituted pyrrolidine, a plausible precursor would be a 5-amino-4-hydroxy-pentanoate derivative. In the key step, the alcohol is activated by a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This activation facilitates an intramolecular Sₙ2 reaction by the nitrogen nucleophile, leading to the formation of the C-N bond and closure of the pyrrolidine ring. The choice of protecting groups on the nitrogen atom is crucial to prevent side reactions and ensure efficient cyclization.

For instance, the synthesis of the target compound could be envisioned starting from a precursor like methyl (4S,5R)-5-(protected-amino)-4-hydroxy-5-phenylpentanoate. Under Mitsunobu conditions, the hydroxyl group at C4 would be activated, and subsequent intramolecular nucleophilic attack by the nitrogen atom would lead to the formation of the (2R,5R)-pyrrolidine ring with the desired trans stereochemistry due to the inversion of configuration at the C4 center.

Another effective cyclization strategy employs acyclic precursors with nitrogen-containing functional groups that can be converted into a nucleophilic nitrogen species in situ. Organic azides are valuable intermediates in this context. nih.gov The intramolecular cyclization of an azide (B81097) onto another functional group within the molecule, or the reduction of the azide to an amine followed by spontaneous or induced cyclization, can efficiently construct the pyrrolidine ring.

One common approach is the reductive cyclization of an azido (B1232118) ester. For example, a linear precursor such as methyl 5-azido-4-oxo-5-phenylpentanoate could be subjected to reduction. The reduction of the azide to a primary amine can be achieved using various methods, such as catalytic hydrogenation or treatment with phosphines (Staudinger reaction). The newly formed amine can then undergo intramolecular condensation with the ketone at the C4 position to form a cyclic imine, which is subsequently reduced to the pyrrolidine. The stereochemical outcome of the final reduction step determines the relative configuration of the substituents.

Alternatively, radical cyclization of precursors like γ-azido alkyl nitriles can be employed. nih.gov This method involves the generation of a radical species that initiates a cyclization cascade to form the five-membered ring. The versatility of the azide and nitrile groups allows for their conversion into other functionalities post-cyclization. nih.gov

Hydrogenation Strategies

Hydrogenation of unsaturated five-membered nitrogen heterocycles, such as pyrroles or their partially reduced congeners (dihydropyrroles and cyclic imines), is a direct and atom-economical route to pyrrolidines. The key challenge in this approach is controlling the stereoselectivity of the hydrogen addition to generate the desired diastereomer and enantiomer.

Catalytic asymmetric hydrogenation is a premier method for producing enantiomerically enriched compounds. nih.gov This strategy has been successfully applied to the synthesis of chiral pyrrolidines from pyrrole (B145914) precursors. The aromaticity of the pyrrole ring makes its reduction challenging, often necessitating the use of specific catalysts and conditions. nih.gov

Research by Kuwano and colleagues has demonstrated the highly enantioselective hydrogenation of N-Boc-protected 2,3,5-trisubstituted pyrroles using ruthenium catalysts modified with a trans-chelating chiral bisphosphine ligand, PhTRAP. nih.gov This method is particularly relevant as it allows for the creation of multiple stereocenters with a high degree of control. The presence of a large substituent at the 5-position of the pyrrole ring, such as a phenyl group, was found to be crucial for achieving high enantioselectivity, with reported enantiomeric excess (ee) values ranging from 93% to 99.7%. nih.gov

The hydrogenation of a precursor like N-Boc-methyl 5-phenylpyrrole-2-carboxylate using a chiral Ru-PhTRAP catalyst would proceed to give the corresponding pyrrolidine. The facial selectivity of the hydrogen addition is directed by the chiral ligand, leading to the formation of a specific stereoisomer. This approach is highly effective for synthesizing pyrrolidines with cis stereochemistry; achieving the trans isomer often requires different strategies or starting materials. nih.gov However, phase-transfer catalytic alkylation of precursors like tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate has been shown to produce (2R)-5-phenyl-2-alkylproline derivatives, which are precursors to the desired trans configuration. acs.org

| Entry | 5-Substituent (R) | Catalyst | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Phenyl | Ru-(S,S)-(R,R)-PhTRAP | Methanol (B129727) | 50 | 99 | 93 |

| 2 | 2-Naphthyl | Ru-(S,S)-(R,R)-PhTRAP | Methanol | 50 | 98 | 99.7 |

| 3 | 4-Methoxyphenyl | Ru-(S,S)-(R,R)-PhTRAP | Methanol | 50 | 99 | 95 |

| 4 | 4-Fluorophenyl | Ru-(S,S)-(R,R)-PhTRAP | Methanol | 50 | 99 | 94 |

The hydrogenation of aromatic heterocycles like pyrroles is often thermodynamically challenging and requires forcing conditions to overcome the aromatic stabilization energy. High-pressure hydrogen is frequently employed to increase the reaction rate and drive the reduction to completion.

In the context of the catalytic asymmetric hydrogenations discussed previously, pressures of 50 atm are typical. nih.gov In other systems for pyrrole hydrogenation, pressures can range from atmospheric to over 100 atm, depending on the catalyst's activity and the substrate's reactivity. For instance, some reported methods for the reduction of pyridines or pyrroles note that reactions often need to be conducted at high pressures of tens to hundreds of atmospheres, particularly when using catalysts like palladium or platinum.

The use of high pressure increases the concentration of dissolved hydrogen in the solvent, thereby accelerating the rate of its addition across the double bonds of the pyrrole ring. This is particularly important for achieving full saturation to the pyrrolidine without the accumulation of partially hydrogenated intermediates like dihydropyrroles. The choice of pressure is a critical parameter that must be optimized alongside the catalyst, solvent, and temperature to achieve high yield and selectivity.

Influence of Catalysts (e.g., Palladium-based catalysts) on Enantioselectivity

Palladium-based catalysts have been instrumental in the enantioselective synthesis of pyrrolidine derivatives. These catalysts can facilitate various transformations, including carboamination and domino reactions, with high levels of stereocontrol. The choice of the chiral ligand coordinated to the palladium center is crucial in determining the enantioselectivity of the reaction.

In a palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives, an intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring. This is followed by the formation of a quinone methide intermediate, which is then trapped by a second nucleophile. This process allows for the creation of diverse products with high enantio- and diastereoselectivity. For instance, the use of a chiral quinox ligand in conjunction with a palladium catalyst has been shown to be effective. While a methyl carbamate-protected substrate yielded the desired product in low yield and moderate enantioselectivity, a tosylamide substrate, although providing a modest yield, resulted in high enantioselectivity. nih.gov

The following table summarizes the results of a palladium(II)-catalyzed synthesis of various pyrrolidine derivatives, highlighting the influence of the nucleophile and substrate on the reaction outcome.

| Entry | Substrate | Nucleophile | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Tosylamide 5a | Indole | 43 | low | high |

| 2 | Tosylamide 5a | N-methylindole | 75 | >20:1 | 94 |

| 3 | Tosylamide 5a | 5-methoxyindole | 72 | >20:1 | 95 |

| 4 | Tosylamide 5a | 5-fluoroindole | 68 | >20:1 | 92 |

Multicomponent Reactions (MCRs) for Pyrrolidine Core Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidines from simple starting materials in a single step. These reactions are highly valued for their ability to generate molecular diversity and complexity. rsc.orgbohrium.comresearchgate.net

One example of an MCR for the synthesis of a pyrrolidine derivative is the isocyanide-based four-component reaction (I-4CR). This reaction involves the Knoevenagel condensation of an aromatic aldehyde with malononitrile, which then reacts with an isocyanide to form a reactive ylide. This ylide subsequently adds to an azomethine, such as phenanthridine, to yield a phenanthridopyrrolidine. This particular MCR has been reported to produce the desired pyrrolidine derivatives in very good to excellent yields, ranging from 90-98%. mdpi.com

While specific MCRs for the direct synthesis of (2R,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the construction of various substituted pyrrolidines. The versatility of MCRs allows for the incorporation of diverse substituents by varying the starting components, making it a powerful tool for generating libraries of pyrrolidine analogues for drug discovery and other applications. semanticscholar.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a cornerstone in the synthesis of the pyrrolidine ring, allowing for the creation of multiple stereocenters in a single, stereocontrolled step. acs.orgresearchgate.net This method is highly convergent and efficient for producing a wide array of substituted pyrrolidines. researchgate.netrsc.org

The asymmetric variant of this reaction, often catalyzed by metal complexes, has become a powerful tool for the enantioselective synthesis of pyrrolidines. rsc.org Azomethine ylides, typically generated in situ from imino esters, react with dipolarophiles in the presence of a chiral catalyst to yield highly enantioenriched pyrrolidine products. acs.orgrsc.org The reaction's versatility allows for the use of a broad range of substrates, leading to diverse substitution patterns on the pyrrolidine core. thieme-connect.de

A notable example is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active fluorinated styrenes. This methodology has been successful in producing chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivities. nih.gov

The following table presents data from a study on the copper(I)-Fesulphos-catalyzed 1,3-dipolar cycloaddition of azomethine ylides, demonstrating the high levels of enantioselectivity achieved. thieme-connect.de

| Entry | Azomethine Ylide Substituent (Ar) | Dipolarophile (E) | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl | N-phenylmaleimide | 92 | 98 |

| 2 | 4-Chlorophenyl | N-phenylmaleimide | 90 | 99 |

| 3 | 2-Naphthyl | Dimethyl maleate | 85 | 95 |

| 4 | Phenyl | Methyl acrylate | 70 | 92 |

The success of asymmetric 1,3-dipolar cycloadditions heavily relies on the design and optimization of chiral ligands. These ligands coordinate to the metal catalyst and create a chiral environment that directs the stereochemical outcome of the reaction. acs.orgacs.org A variety of chiral ligands have been developed and successfully employed in these reactions, leading to high levels of enantio- and diastereoselectivity.

For instance, in the copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides, the Fesulphos ligand has proven to be highly effective, affording excellent diastereo- and enantioselectivities. rsc.org The optimization of the ligand structure is a continuous area of research aimed at improving the efficiency and selectivity of these cycloaddition reactions for the synthesis of a broader range of chiral pyrrolidines.

The stereocontrol in 1,3-dipolar cycloaddition reactions is governed by the geometry of the transition state, which is influenced by a combination of steric and electronic factors. diva-portal.org In catalyzed reactions, the chiral ligand plays a pivotal role in dictating the facial selectivity of the approach of the dipolarophile to the azomethine ylide.

Computational studies have been employed to gain a deeper understanding of the reaction mechanism and the origins of stereoselectivity. For example, in the cycloaddition of chiral N-tert-butanesulfinylazadienes with azomethine ylides, the N-tert-butanesulfinyl group has been shown to be crucial for inducing high diastereoselectivity. acs.org These mechanistic insights are invaluable for the rational design of new catalysts and reaction conditions to achieve even higher levels of stereocontrol in the synthesis of complex pyrrolidine structures.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful alternative to metal-catalyzed reactions for the asymmetric synthesis of pyrrolidines. acs.org These methods utilize small organic molecules as catalysts, which are often cheaper, less toxic, and more environmentally friendly than their metal-based counterparts.

A notable organocatalytic approach for the synthesis of substituted prolines, such as methyl (2S,5R)-(+)-5-phenylpyrrolidine-2-carboxylate, involves the use of δ-amino β-ketoesters. These precursors can be converted into 5-substituted 3-oxoprolines through a metal carbenoid reaction. Subsequent transformations can then yield the desired proline derivatives. acs.org While this particular example involves a rhodium catalyst, the broader field of organocatalysis offers numerous strategies for pyrrolidine synthesis.

For instance, direct catalytic enantioselective γ-position-selective Mannich reactions of β-ketocarbonyl derivatives have been developed under mild conditions. These reactions can produce δ-amino β-ketophosphonates, δ-amino β-ketosulfones, and other related products with high enantioselectivities, which can serve as precursors for the synthesis of chiral pyrrolidines. acs.org

The following table illustrates the results of an organocatalytic γ-position-selective Mannich reaction, showcasing the high enantioselectivities achievable with this method. acs.org

| Entry | β-Ketocarbonyl Derivative | Product | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| 1 | β-ketophosphonate | δ-amino β-ketophosphonate | 85 | 95 |

| 2 | β-ketosulfone | δ-amino β-ketosulfone | 78 | 92 |

| 3 | β-ketoamide | δ-amino β-ketoamide | 90 | 96 |

| 4 | 1,3-diketone | δ-amino 1,3-diketone | 82 | 94 |

Enantioselective Mannich Reactions

While specific examples detailing the direct synthesis of this compound via enantioselective Mannich reactions are not extensively documented in the reviewed literature, this class of reactions represents a powerful tool for the asymmetric synthesis of nitrogen-containing heterocycles. The Mannich reaction, in its classic form, involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. Modern variants utilize pre-formed imines and enolates in a catalytic, enantioselective fashion to create chiral β-amino carbonyl compounds, which are versatile precursors to substituted pyrrolidines. The stereochemical outcome is dictated by the chiral catalyst, which can be a metal complex or a small organic molecule (organocatalyst), that orchestrates the facial selectivity of the nucleophilic attack.

Iminium and Enamine Catalysis

Iminium and enamine catalysis, cornerstones of modern organocatalysis, provide highly effective pathways for the synthesis of chiral pyrrolidines. rsc.org One prominent strategy involves the reduction of enamines derived from pyroglutamic acid. lookchem.com This approach allows for the manipulation of the lactam carbonyl to introduce substituents at the C5 position. The reduction of the resulting enamine intermediate is highly diastereoselective, with the stereochemical outcome being dependent on the reaction conditions. lookchem.com

For instance, catalytic hydrogenation of the enamine typically leads to the cis-diastereomer, whereas reduction with metal hydrides can favor the formation of the trans-diastereomer. The nature of the nitrogen-protecting group has been identified as a critical factor in controlling the stereochemical course of these reactions. lookchem.com This methodology provides a versatile and diastereocontrolled route to various 2,5-disubstituted pyrrolidines.

| Method | Reagents/Conditions | Stereochemical Outcome | Reference |

| Enamine Reduction | Catalytic Hydrogenation | Favors cis-isomer | |

| Enamine Reduction | Metal Hydrides | Favors trans-isomer |

C(sp³)-H Activation Strategies for Pyrrolidine Carboxylic Acid Analogs

Direct functionalization of C(sp³)-H bonds has emerged as a highly efficient and atom-economical strategy for synthesizing complex molecules, including pyrrolidine derivatives. nih.govorganic-chemistry.orgsemanticscholar.org These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences.

Palladium-catalyzed C-H activation is a notable approach. organic-chemistry.org For example, the intramolecular amination of unactivated C(sp³)-H bonds at the δ-position of amine substrates protected with a picolinamide (B142947) (PA) auxiliary can be used to construct the pyrrolidine ring. organic-chemistry.org Similarly, palladium-catalyzed carbonylation of γ-C(sp³)–H bonds in aliphatic amines protected with an oxalyl amide group can yield pyrrolidones, which are precursors to pyrrolidine carboxylic acids. semanticscholar.org Another strategy involves the regio- and stereoselective palladium-catalyzed C(sp³)–H arylation of pyrrolidines using a directing group at the C3 position to install substituents at C4. acs.org

Rhodium-catalyzed reactions have also been successfully employed. A powerful strategy for the asymmetric synthesis of enantiopure 2,5-disubstituted pyrrolidines involves two sequential C-H functionalization reactions. researchgate.net The process begins with a rhodium-catalyzed asymmetric nitrene C-H insertion into a C-H bond of a simple hydrocarbon, followed by a diastereoselective cyclization via a 1,5-hydrogen atom transfer (HAT). researchgate.net This approach demonstrates high regioselectivity and diastereoselectivity. researchgate.net

| Catalyst System | C-H Activation Type | Application | Reference |

| Palladium(II)/Palladium(IV) | Intramolecular Amination | Pyrrolidine Synthesis | organic-chemistry.org |

| Palladium(II) | γ-Carbonylation | Pyrrolidone Synthesis | semanticscholar.org |

| Rhodium(II) | Asymmetric Nitrene Insertion | Enantiopure Pyrrolidine Synthesis | researchgate.net |

| Palladium(II) | C-H Arylation | C4-Functionalization of Pyrrolidines | acs.org |

Introduction of the Phenyl Group at the 5-Position

Several methods are available for the specific introduction of a phenyl group at the C5 position of the pyrrolidine ring. One effective strategy starts from a pyroglutamic acid-derived hemiaminal. nih.govacs.org Under Lewis acidic conditions, this intermediate forms an iminium ion in situ, which can then be trapped by an electron-rich aromatic nucleophile, such as a phenyl group donor, to yield a 5-phenyl-substituted pyrrolidine. nih.govacs.org

Another common approach involves the addition of organometallic reagents to imines or iminium ions. The reaction of a suitable imine precursor with a phenyl Grignard reagent (phenylmagnesium bromide) or phenyllithium (B1222949) can effectively install the phenyl group at the desired position. nih.gov When a chiral auxiliary is used, this addition can proceed with high diastereoselectivity, leading to the formation of trans-disubstituted pyrrolidines. nih.gov

Control of Stereochemistry at the 2- and 5-Positions

Achieving the desired (2R,5R) stereochemistry requires precise control over the relative and absolute configuration at both the C2 and C5 stereocenters. This is accomplished through diastereoselective and enantioselective synthetic strategies.

Diastereoselective Synthesis

Diastereoselectivity in the synthesis of 2,5-disubstituted pyrrolidines is often governed by the choice of reagents and reaction conditions. As mentioned previously, the reduction of enamine intermediates derived from pyroglutamic acid can be directed to yield either cis or trans products. Catalytic hydrogenation typically results in syn-addition of hydrogen, leading to the cis isomer, while metal hydrides can deliver the hydride from the less hindered face, favoring the trans isomer.

In the case of nucleophilic additions to iminium ions derived from pyroglutamic acid, the protecting group on the nitrogen atom can influence the diastereomeric outcome. nih.govacs.org For example, carbamate (B1207046) protecting groups may favor the formation of cis-pyrrolidines, whereas a benzamide (B126) group can direct the reaction toward the trans product. nih.govacs.org Furthermore, palladium-catalyzed C-H arylation reactions have been developed to proceed with complete cis-selectivity. acs.org

Enantioselective Synthesis

Enantioselective synthesis is crucial for obtaining a single, desired stereoisomer such as this compound. This is typically achieved by using chiral catalysts, chiral auxiliaries, or starting from the chiral pool.

A notable example of an enantioselective approach is the streamlined synthesis of enantiopure pyrrolidines through sequential C-H functionalization. researchgate.net This method employs a chiral rhodium catalyst in conjunction with a chiral sulfonimidamide auxiliary for the initial regio- and stereoselective nitrene C-H insertion. researchgate.net This step establishes the first stereocenter with high fidelity. The subsequent diastereoselective cyclization, which involves a 1,5-hydrogen atom transfer, forms the pyrrolidine ring and sets the second stereocenter relative to the first, yielding diastereomeric ratios from 9:1 to greater than 20:1. researchgate.net C(sp³)-H activation methodologies have also been developed into fully enantioselective strategies for producing stereochemically pure pyrrolidine carboxylic acid analogs. nih.gov

Enantiomeric Excess (ee) Determination and Optimization

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the accurate determination and optimization of enantiomeric excess (ee) are paramount in the synthesis of compounds like this compound.

Determination of Enantiomeric Excess:

The quantification of the enantiomeric purity of 2,5-disubstituted pyrrolidines is typically achieved through chromatographic or spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the ee of chiral compounds. heraldopenaccess.us The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are frequently effective in resolving enantiomers of cyclic compounds. researchgate.netresearchgate.netnih.gov For analysis, the synthesized methyl ester or its corresponding carboxylic acid would be dissolved in a suitable mobile phase and passed through the chiral column. The two enantiomers interact differently with the CSP, leading to different retention times, and the ratio of their peak areas in the chromatogram allows for the precise calculation of the enantiomeric excess. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral discrimination using NMR spectroscopy is another powerful technique. This can be achieved by using chiral solvating agents or chiral derivatizing agents. For instance, a chiral lanthanide shift reagent can be added to the NMR sample of the pyrrolidine derivative. The reagent forms diastereomeric complexes with each enantiomer, resulting in separate, distinguishable signals in the ¹H NMR spectrum. The integration of these signals provides the ratio of the enantiomers. rsc.org

Circular Dichroism (CD) Spectroscopy: This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. The sign and magnitude of the CD signal can be correlated with the absolute configuration and enantiomeric purity of the sample. nyu.edu

Optimization of Enantiomeric Excess:

Achieving high enantiomeric excess is a primary goal in asymmetric synthesis. For 2,5-disubstituted pyrrolidines, several strategies are employed to control the stereochemical outcome of the reaction.

Stereoselective Synthesis from Chiral Precursors: A common approach is to start from readily available chiral molecules, such as amino acids (e.g., proline or pyroglutamic acid), which possess a defined stereochemistry. nih.govmdpi.com The existing stereocenter(s) can direct the stereochemistry of subsequent reactions, leading to the desired diastereomer.

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in the formation of the pyrrolidine ring or in the modification of a precursor. nih.gov For example, catalytic hydrogenation of a substituted pyrrole precursor using a chiral rhodium catalyst can lead to the formation of a pyrrolidine with high diastereoselectivity. acs.org

Diastereoselective Cyclization: Intramolecular cyclization of an acyclic precursor containing one or more stereocenters can proceed with high diastereoselectivity, controlled by the existing stereochemistry. mdpi.com

The optimization process often involves screening different catalysts, solvents, temperatures, and other reaction conditions to maximize the formation of the desired (2R,5R) stereoisomer over other possible stereoisomers.

| Method | Principle | Application to this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of (2R,5R) and (2S,5S) enantiomers. |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals. | Determination of enantiomeric ratio by integrating separated signals. |

| Stereoselective Synthesis | Use of chiral starting materials (e.g., pyroglutamic acid) to direct the formation of the desired stereoisomer. | A key strategy to ensure the synthesis produces a high ee of the target compound. nih.gov |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Can be used in key bond-forming steps to establish the desired stereocenters. acs.org |

Protection and Deprotection Strategies for Functional Groups

In multi-step syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from participating in unwanted side reactions. The amino group and the carboxylate ester of the target molecule are two such groups requiring strategic protection and deprotection.

The secondary amine within the pyrrolidine ring is nucleophilic and can interfere with various synthetic transformations. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most widely used protecting groups for amines due to their stability and orthogonal removal conditions. chemimpex.comchemimpex.com

Boc (tert-Butyloxycarbonyl) Group:

Protection: The Boc group is typically introduced by reacting the pyrrolidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). The reaction is usually performed in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgnih.gov

Deprotection: The Boc group is labile under acidic conditions. It can be efficiently removed using strong acids like trifluoroacetic acid (TFA) in a solvent like DCM, or with hydrochloric acid (HCl) in dioxane or methanol. nih.govmdpi.com This cleavage proceeds via a mechanism that generates the stable tert-butyl cation.

Fmoc (9-Fluorenylmethoxycarbonyl) Group:

Protection: The Fmoc group is introduced by reacting the amine with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a solvent mixture like dioxane/water or dichloromethane. nih.govnih.gov

Deprotection: A key advantage of the Fmoc group is its stability to acid and its lability under basic conditions. chemimpex.com Deprotection is most commonly achieved using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). springernature.com The mechanism involves a β-elimination reaction.

| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) mdpi.com | Stable to base, hydrogenolysis |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) springernature.com | Stable to acid, hydrogenolysis |

The methyl ester of the target compound can be formed from the corresponding carboxylic acid, or it can be hydrolyzed back to the carboxylic acid if needed for subsequent reactions, such as amide bond formation.

Ester Formation (Esterification):

The conversion of the carboxylic acid, (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid, to its methyl ester is a standard transformation. Several methods can be employed:

Fischer Esterification: This classic method involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to drive the equilibrium towards the ester product. commonorganicchemistry.com

Reaction with Thionyl Chloride and Methanol: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The intermediate acyl chloride is then reacted with methanol to form the methyl ester. commonorganicchemistry.com

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be used to activate the carboxylic acid for reaction with methanol. This method is particularly mild. commonorganicchemistry.com More modern coupling reagents can also achieve this transformation rapidly. nih.gov

Ester Hydrolysis (Saponification):

The hydrolysis of the methyl ester back to the carboxylic acid is readily achieved under basic conditions, a process known as saponification.

Base-Mediated Hydrolysis: A common and effective method for hydrolyzing methyl esters is treatment with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a co-solvent like tetrahydrofuran (THF) or methanol. thieme-connect.deresearchgate.netsciforum.netnih.gov Lithium hydroxide is often preferred as it can effectively hydrolyze esters under mild conditions, often at room temperature, minimizing the risk of side reactions like epimerization at the adjacent stereocenter. researchgate.netresearchgate.net Following the hydrolysis, an acidic workup is required to protonate the resulting carboxylate salt and yield the free carboxylic acid. researchgate.net

| Transformation | Reagents and Conditions | Product |

| Esterification | Carboxylic Acid + Methanol, cat. H₂SO₄, heat | Methyl Ester |

| Esterification | 1. Carboxylic Acid + SOCl₂2. Methanol | Methyl Ester |

| Hydrolysis | Methyl Ester + LiOH, THF/H₂O, then H⁺ workup | Carboxylic Acid |

Advanced Spectroscopic Characterization and Stereochemical Assignment

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is employed to confirm the molecular weight of (2R,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate and to gain insight into its structure through fragmentation patterns. For this compound, the molecular formula is C₁₂H₁₅NO₂, which corresponds to a specific molecular weight.

High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, which helps to confirm the elemental composition.

Table 3: Mass Spectrometry Data for Methyl 5-phenylpyrrolidine-2-carboxylate

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | - |

| Molecular Weight | 205.26 g/mol | spectrabase.com |

| Exact Mass | 205.110279 g/mol | spectrabase.com |

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity (the proportion of the desired enantiomer relative to its mirror image). Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

The technique involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including nitrogen-containing heterocycles. A typical method would involve dissolving the sample in a suitable mobile phase (e.g., a mixture of hexane (B92381) and an alcohol like isopropanol) and passing it through the chiral column. The two enantiomers will elute at different retention times, and the area under each peak can be used to calculate the enantiomeric excess (e.e.).

Table 4: Representative Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralpak® IA, Chiralcel® OD-H) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Optical Rotation Measurements for Chirality Assessment

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The measurement is performed using a polarimeter, and the result is reported as the specific rotation [α].

The specific rotation is a fundamental parameter for characterizing a chiral compound and is defined by the equation:

[α] = α / (l × c)

where:

α is the observed rotation.

l is the path length of the sample tube (in decimeters).

c is the concentration of the sample (in g/mL).

For this compound, a non-zero specific rotation value would confirm its chiral nature and that the sample is not a racemic mixture. The sign of the rotation (+ or -) is a physical characteristic of the enantiomer but does not directly correlate to the R/S configuration without prior establishment.

X-ray Crystallography for Absolute Configuration Determination (for related compounds)

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. While a crystal structure for this compound itself is not publicly documented, analysis of structurally related proline and pyrrolidine (B122466) derivatives demonstrates the power of this technique in assigning absolute configurations.

The determination of absolute configuration is often achieved through the anomalous dispersion of X-rays by the atoms in the crystal. acs.org This effect, particularly when heavy atoms are present, allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer).

Research on various functionalized and disubstituted pyrrolidine and proline esters has successfully employed X-ray analysis to resolve stereochemical ambiguities. For instance, the absolute configurations of two diastereoisomeric 1,5-disubstituted proline tert-butyl esters were definitively established by X-ray analysis. researchgate.net Similarly, in the synthesis of highly functionalized proline derivatives, the structure and stereochemistry of a single diastereomer product were unambiguously confirmed through X-ray analysis. nih.gov

In another study focused on the diastereoselective synthesis of disubstituted pyrrolidines, the crystal structure of a 2,5-cis-pyrrolidine derivative confirmed its stereochemistry and absolute configuration as C2(S), C5(R). nih.gov This assignment then allowed for the confident assignment of relative configurations for analogous compounds in the series through nuclear Overhauser effect (nOe) experiments. nih.gov The technique has also been applied to confirm the stereochemistry of proline mimics incorporated into larger biomolecules, such as peptides, demonstrating that an achiral aza-proline can effectively mimic the stereochemistry of natural L-proline within a folded protein structure. researchgate.netrsc.org

These examples underscore the critical role of X-ray crystallography as a benchmark method. The data obtained from the crystal structures of analogous compounds provide a solid foundation for assigning the stereochemistry of molecules like this compound, often in conjunction with other spectroscopic and synthetic correlation studies.

Table 1: Examples of Absolute Configuration Determination in Related Pyrrolidine Derivatives using X-ray Crystallography

| Compound Class/Name | Key Finding from X-ray Analysis | Reference |

|---|---|---|

| 1,5-Disubstituted Proline tert-butyl Esters | Established the absolute configurations of two diastereoisomers, (2S, 5R)-cis and (2S, 5R)-trans derivatives. | researchgate.net |

| CF3-Substituted Proline Derivative 4a | Unambiguously confirmed the molecular structure and high diastereoselectivity of the synthesis. | nih.gov |

| 2,5-cis-Pyrrolidine Derivative 2 | Indicated cis stereochemistry with an absolute configuration of C2(S), C5(R). | nih.gov |

| 2-(Tributylstannyl)pyrrolidine hydroiodide | Analysis using anomalous dispersion established the absolute configuration as S. | acs.org |

| Aza-proline in a Collagen Model Peptide | Provided the first atomic resolution structure showing an achiral aza-amino acid mimicking the stereochemistry of natural L-proline. | researchgate.netrsc.org |

Computational and Theoretical Studies on Pyrrolidine 2 Carboxylates

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which solves the electronic Schrödinger equation without empirical parameters, is a fundamental method for studying pyrrolidine (B122466) systems. These calculations are crucial for understanding the intrinsic properties of the pyrrolidine ring, such as its conformational energy landscape.

Studies on the parent pyrrolidine molecule have utilized ab initio methods to investigate the energy profile of its pseudorotational process. rsc.org This process describes the continuous puckering motion of the five-membered ring. Theoretical calculations have shown that pseudorotation is the preferred pathway for the interconversion between different conformers, such as those with the N-H bond in axial or equatorial positions. rsc.org The energy barrier for this interconversion is calculated to be very low, approximately 0.6 kcal mol⁻¹. rsc.org

To achieve results that align well with experimental data from techniques like microwave spectroscopy and electron diffraction, it is often necessary to include electron correlation in the calculations, for example, by using Møller–Plesset perturbation theory (MP2). rsc.org The application of the natural bond orbitals (NBO) method to the calculated wavefunctions can also confirm the existence of electronic delocalization involving the nitrogen lone pair, which influences the puckering of the ring. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool for studying pyrrolidine derivatives due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are applied to a wide range of problems, including the elucidation of reaction mechanisms, prediction of molecular properties, and analysis of conformational preferences. beilstein-journals.orgarabjchem.org

In mechanistic studies, DFT has been employed to model complex, multi-step syntheses of pyrrolidine rings. For instance, the quantum chemical modeling of the one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) was studied using DFT and MP2 methods. nih.gov These calculations can determine the energy barriers for key steps such as Michael addition, tautomerization, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org Similarly, DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory have been used to explore the mechanistic aspects of reactions between 3-pyrrolin-2-one derivatives and amines. beilstein-journals.org

DFT is also used to investigate the electronic properties of pyrrolidinones, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), using functionals like B3LYP with a 6-31G* basis set. arabjchem.org Such studies help in understanding the reactivity and potential applications of these compounds. arabjchem.org The choice of functional and the inclusion of dispersion corrections are critical for obtaining accurate adsorption energies in studies involving interactions with other molecules or surfaces. chemrxiv.org

Conformational Analysis of Pyrrolidine Rings

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov The conformational behavior of this ring is complex, involving a continuous motion known as pseudorotation, where the puckering moves around the ring. rsc.orgnih.gov The two predominant, low-energy conformations are typically described as "envelope" (with four atoms coplanar and the fifth out of the plane) and "twist" (with no three atoms coplanar) forms. researchgate.net

For substituted pyrrolidines like proline, the ring is known to exhibit two main pucker modes: Cγ-exo and Cγ-endo envelope conformers. nih.govacs.org The specific conformation adopted is highly influenced by the nature and position of substituents on the ring. nih.govacs.org For example, the electronegativity of a substituent at the C-4 position can control the ratio of exo to endo conformers. nih.govacs.org This conformational restriction is crucial as it can induce turns in peptides and proteins. nih.gov

Computational protocols are essential for a rigorous conformational analysis, as the energy differences between various conformers can be very small. researchgate.net These analyses must account for multiple conformational degrees of freedom, including arrangements around single bonds and the puckering of the ring itself. researchgate.net

Prediction of Preferred Conformations

Computational methods are instrumental in predicting the most stable conformations of substituted pyrrolidines. The preferred conformation is determined by a delicate balance of steric and electronic effects. acs.org

Studies on 4-substituted prolines have shown that the conformational preference of the pyrrolidine ring can be systematically controlled. It was initially observed that the electronegativity of a 4-cis-substituent promotes endo puckering, while an electronegative 4-trans-substituent favors exo puckering. nih.govacs.org However, subsequent work with sterically demanding groups, such as a tert-butyl group, demonstrated that steric factors can override these electronic effects. Both cis- and trans-4-tert-butyl groups strongly favor a pseudoequatorial orientation, leading to cis-exo and trans-endo puckering for L-prolines, respectively, which is opposite to the effect seen with electronegative substituents. nih.govacs.org

DFT calculations have been used to investigate the conformers of various pyrrolidinium (B1226570) cations, showing that the lowest energy conformers often display an equatorial-envelope geometry. researchgate.net Computational screening methods, such as those based on the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), can also be applied to predict stable molecular arrangements, for instance, in the formation of co-crystals. rsc.org

Mechanistic Computational Studies for Reaction Pathways

Computational chemistry provides deep insights into the detailed mechanisms of chemical reactions, including the synthesis of pyrrolidine rings. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies for each step of a reaction pathway. mdpi.commdpi.com

One example is the computational elucidation of the reaction mechanism for synthesizing pyrrolidinedione derivatives. nih.gov DFT calculations revealed the energy barriers for the key steps, showing that while the initial Michael addition has a relatively low barrier, a subsequent proton transfer step is significantly higher. nih.govrsc.org The final cyclization to form the pyrrolidine ring was found to have a very low energy barrier when the lactone group is protonated. nih.gov

Another area of study is the copper-catalyzed intramolecular C-H amination to form pyrrolidines. nih.govacs.org Mechanistic studies, combining experimental and computational approaches, have investigated the effects of the catalyst's ligands and the nature of the halide in the N-X amide reactants. nih.gov These studies help to clarify the catalytic cycle and the roles of different copper oxidation states. acs.org

| Reaction Step | Calculated Energy Barrier (kJ mol⁻¹) | Reference |

| Deprotonated Nitromethane Addition to Coumarin | 21.7 | nih.gov |

| Proton Transfer in Nitromethyl Group | 197.8 | nih.gov |

| Oxygen Migration (Water-Assisted) | 142.4 | rsc.org |

| Tautomerization for Cyclization | 178.4 | rsc.org |

| Lactone Ring Opening | 84.9 | nih.gov |

| Cyclization (Protonated Carbonyl) | 11.9 | nih.govrsc.org |

Molecular Dynamics Simulations for Conformational Preferences

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed information on conformational dynamics and preferences. deakin.edu.au MD simulations have been applied to various pyrrolidine derivatives to understand their behavior in different environments, such as in solution or at interfaces. deakin.edu.aunih.govacs.org

For example, MD simulations, in combination with 3D-QSAR and molecular docking, have been used to study pyrrolidine derivatives as potential enzyme inhibitors. nih.govtandfonline.comnih.gov These simulations can reveal the stability of the compound within the binding site of a target protein over time, often on a nanosecond timescale. nih.govnih.gov

Furthermore, MD simulations can be enhanced by methods like Molecular Mechanics Poisson–Boltzmann Surface Analysis (MMPBSA) to calculate the binding free energies of protein-ligand complexes. nih.govtandfonline.com This provides a more quantitative measure of the binding affinity. In studies of model peptides in aqueous solution, MD is crucial for sampling the complex conformational landscape, as spectral properties are highly dependent on the relative populations of different conformers and the surrounding solvent molecules. acs.org

Applications of 2r,5r Methyl 5 Phenylpyrrolidine 2 Carboxylate in Synthetic Research

A Chiral Scaffold for Complex Molecular Architectures

The inherent chirality and conformational rigidity of (2R,5R)-methyl 5-phenylpyrrolidine-2-carboxylate make it an excellent chiral building block. Its stereocenters provide a template for the enantioselective synthesis of more complex molecules, ensuring precise control over the three-dimensional arrangement of atoms.

Crafting the Frameworks of Nature: Synthesis of Natural Product Scaffolds

While direct examples of the incorporation of the title compound into the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in numerous alkaloids and other biologically active natural products. The 5-phenylpyrrolidine core is a key feature in various natural compounds, and synthetic strategies often rely on chiral precursors to establish the desired stereochemistry. The use of enantiopure pyrrolidine (B122466) derivatives is a well-established method for the synthesis of these complex natural scaffolds.

A Gateway to Advanced Heterocyclic Systems

The pyrrolidine ring of this compound serves as a versatile precursor for the synthesis of a variety of advanced heterocyclic systems. The nitrogen and carbon atoms of the ring can participate in various cyclization and condensation reactions, leading to the formation of fused and spirocyclic frameworks. For instance, the amino group can be acylated and subsequently cyclized to form bicyclic lactams, while the carboxylate can be transformed into other functional groups to facilitate different ring-closing strategies. The 5-oxopyrrolidine scaffold, which can be derived from pyrrolidine-2-carboxylates, is a common core in many biologically active compounds and has been used to synthesize derivatives with potential anticancer and antimicrobial properties. nih.gov

Enhancing Peptides and Peptidomimetics

The incorporation of constrained amino acid analogues like (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid into peptides and peptidomimetics is a powerful strategy to influence their structure and function.

Building Peptides on a Solid Foundation: Solid-Phase Peptide Synthesis (SPPS) Applications

(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid, often with appropriate N-protection such as Fmoc or Boc, is amenable to standard solid-phase peptide synthesis (SPPS) protocols. chemimpex.com In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. wpmucdn.comluxembourg-bio.com The protected form of the title compound can be activated and coupled to the N-terminus of the resin-bound peptide. chemimpex.com Subsequent deprotection of the pyrrolidine nitrogen allows for the continuation of the peptide chain elongation. This methodology enables the precise insertion of this constrained amino acid at specific positions within a peptide sequence.

| SPPS Step | Description | Reagents/Conditions |

| Resin Loading | Attachment of the first amino acid to the solid support. | Varies with resin type |

| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc). | 20% Piperidine (B6355638) in DMF |

| Coupling | Formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the N-terminus of the resin-bound peptide. | Coupling reagents (e.g., DIC, HBTU), activated amino acid (e.g., Fmoc-(2R,5R)-5-phenylpyrrolidine-2-carboxylic acid) |

| Washing | Removal of excess reagents and byproducts. | DMF, DCM |

| Cleavage | Release of the synthesized peptide from the solid support. | Strong acid (e.g., TFA) |

Shaping Peptides: Modulation of Conformation and Stability

The rigid pyrrolidine ring of (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid introduces significant conformational constraints when incorporated into a peptide backbone. This rigidity can restrict the rotational freedom around the peptide bonds, leading to the stabilization of specific secondary structures such as β-turns and helices. By replacing flexible glycine (B1666218) or alanine (B10760859) residues with this constrained analogue, chemists can induce predictable folding patterns in peptides. nih.govyonsei.ac.kr This conformational control is crucial for designing peptides with enhanced binding affinity to biological targets and increased resistance to proteolytic degradation. The study of peptides containing pyrrolidine-based amino acids has shown that these modifications can lead to well-defined secondary structures, even in the absence of internal hydrogen bonds. nih.gov

Development of Catalytic Systems and Chiral Ligands

The inherent chirality and conformational rigidity of the 2,5-disubstituted pyrrolidine core make it a privileged scaffold in the field of asymmetric catalysis. This compound is a key starting material for creating sophisticated catalysts and ligands that can induce stereoselectivity in chemical reactions.

Asymmetric catalysis is a powerful tool for creating chiral molecules, which is essential in the pharmaceutical industry. The efficacy of a metal-based catalyst or an organocatalyst is often dependent on the chiral ligand or scaffold that creates the asymmetric environment for the reaction. The pyrrolidine ring system, particularly when substituted at the C2 and C5 positions, provides a robust framework for the construction of such ligands.

Derivatives of the core (2R,5R)-phenylpyrrolidine structure are utilized in various asymmetric transformations. For instance, chiral phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit have been developed for enantioselective cycloaddition reactions. nih.gov The stereochemistry of the pyrrolidine ring directly influences the spatial arrangement of the catalytic complex, thereby dictating the stereochemical outcome of the reaction. The predictable orientation of the substituents on the pyrrolidine ring allows for the rational design of ligands tailored for specific transformations, such as asymmetric Friedel-Crafts reactions, Mannich reactions, and Michael additions. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. Chiral pyrrolidines are central to this field, with proline and its derivatives being among the most successful organocatalysts. The synthesis of novel and more complex pyrrolidine-based organocatalysts often starts from chiral precursors like this compound.

Strategies for accessing enantiomerically pure 2,5-disubstituted pyrrolidines, including both cis and trans isomers, have been extensively developed. nih.gov These methods provide access to a diverse range of scaffolds that can be further functionalized. For example, biocatalytic processes involving transaminases and reductive aminases can convert 1,4-diketones into enantiopure trans-(2R,5R)-pyrrolidines. nih.gov These pyrrolidine skeletons are then elaborated into organocatalysts designed for specific applications. The substituents at the C2 and C5 positions can be modified to tune the steric and electronic properties of the catalyst, thereby optimizing its reactivity and selectivity for a given reaction.

| Catalyst Precursor Scaffold | Asymmetric Reaction Type | Typical Enantioselectivity |

| trans-2,5-Diarylpyrrolidines | Michael Addition | High (often >90% ee) |

| Chiral Phosphoramidite-Pyrrolidines | [3+2] Cycloaddition | High (up to 99% ee) |

| Prolinamide Derivatives | Aldol Reaction | Good to Excellent |

| Pyrrolidinyl-Thiourea Catalysts | Mannich Reaction | Excellent (often >95% ee) |

Research into Bioactive Molecule Design and Diversity-Oriented Synthesis

The defined three-dimensional structure of the this compound scaffold makes it an attractive template for the design of bioactive molecules. Its rigid core allows for the precise positioning of functional groups to interact with biological targets such as enzymes and receptors.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The pyrrolidine scaffold is a common feature in many biologically active compounds, and SAR studies on its derivatives have yielded valuable insights for drug design. nih.gov

By systematically modifying the substituents on the pyrrolidine ring derived from the parent ester, researchers can probe the key interactions between the molecule and its biological target. For example, in the development of anticancer agents, various substitutions on the pyrrolidine ring have been shown to modulate the compound's anti-proliferative activity against numerous cancer cell lines. nih.gov Depending on the diverse substitution patterns, these molecules can regulate various targets, and SAR studies help in identifying the optimal substitution pattern for potency and selectivity. nih.gov

The synthesis of a series of analogs based on a core scaffold is a standard approach to optimize ligand-receptor interactions. The (2R,5R)-pyrrolidine framework is an ideal starting point for such studies. A prominent example is the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment. nih.gov

In the discovery of the potent DPP-IV inhibitor ABT-279, researchers conducted extensive SAR studies on a 2-cyanopyrrolidide scaffold. nih.gov The stereochemistry of the pyrrolidine ring was critical for activity. Specifically, structure-activity studies involving substitutions at the C5 position of a (2S,5R)-pyrrolidine core led to the identification of an ethynyl (B1212043) group as being optimal for potency and selectivity against related enzymes like DPP8 and DPP9. nih.gov This work highlights how precise modifications to the core scaffold, guided by binding studies, can lead to the development of highly effective and selective clinical candidates.

SAR of Pyrrolidine-Based DPP-IV Inhibitors

| Scaffold Position | Modification | Impact on Activity/Selectivity | Reference Compound |

|---|---|---|---|

| C2 | Cyano Group | Essential for covalent inhibition mechanism | ABT-279 |

| C5 | Ethynyl Group | Dramatically increased potency and selectivity over DPP8/DPP9 |

Similarly, small libraries of highly chiral muscarinic ligands have been synthesized from pyrrolidine precursors to probe receptor subtypes. By introducing additional stereocenters, researchers were able to develop compounds with high selectivity for the M2 muscarinic receptor subtype. nih.gov

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules for high-throughput screening. nih.gov The goal is to efficiently explore a wide range of "chemical space" to identify new bioactive compounds. The this compound scaffold is an excellent starting point for DOS because its functional groups (the secondary amine and the methyl ester) provide orthogonal handles for derivatization.

The amine can be functionalized through acylation, alkylation, or sulfonylation, while the ester can be hydrolyzed to the carboxylic acid and coupled with various amines or reduced to an alcohol for further modification. This allows for the rapid generation of a large library of analogs with diverse appendages attached to the rigid pyrrolidine core. Such libraries of pyrrolidine derivatives have been synthesized and screened for various biological activities, including antimicrobial and anticancer properties. nih.govnih.gov This approach enables the exploration of how different functional groups appended to the core structure influence biological activity, potentially leading to the discovery of novel therapeutic agents. mdpi.com

Research on this compound in Stereochemical Control Remains Undocumented in Publicly Available Literature

Despite the significant interest in chiral pyrrolidine derivatives for applications in synthetic chemistry, a thorough review of scientific databases and research publications has revealed a notable absence of specific studies focusing on the use of this compound in the context of chirality transfer and stereochemical control in organic reactions.

While the broader class of substituted chiral pyrrolidines, particularly those derived from proline, are well-established as powerful tools in asymmetric synthesis, information regarding this specific stereoisomer of methyl 5-phenylpyrrolidine-2-carboxylate is not available in the public domain. These related compounds are frequently employed as organocatalysts or chiral auxiliaries to influence the stereochemical outcome of a wide range of chemical transformations. The inherent chirality of the pyrrolidine ring, combined with the steric and electronic influence of its substituents, allows for the effective control of facial selectivity in the formation of new stereocenters.

However, for the specific compound , this compound, there are no detailed research findings, data tables, or specific examples of its application in studies on chirality transfer. Consequently, an article detailing its role in this area of synthetic research cannot be generated at this time due to the lack of foundational research data.

Further investigation into this particular molecule would be required to elucidate its potential efficacy and specific applications in stereochemical control. Such research would likely involve the synthesis of the compound and its subsequent testing as a catalyst or auxiliary in various asymmetric reactions, with careful analysis of product yields, diastereoselectivities, and enantioselectivities. Until such studies are conducted and published, the role of this compound in synthetic research remains an open question.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The future synthesis of (2R,5R)-Methyl 5-phenylpyrrolidine-2-carboxylate and its analogs is increasingly focused on principles of green chemistry, emphasizing sustainability and atom economy. A primary avenue of this research is the advancement of biocatalytic methods. nih.govacs.org The use of engineered enzymes, such as evolved cytochrome P411 variants, presents a promising strategy for constructing chiral pyrrolidine (B122466) rings through processes like intramolecular C(sp³)–H amination from simple azide (B81097) precursors. nih.govescholarship.orgcaltech.edunih.gov This approach offers high enantioselectivity under mild, environmentally benign conditions.

Another key area is the development of atom-economical cascade reactions. nih.gov Methodologies such as [3+2] dipolar cycloadditions of azomethine ylides are inherently efficient, directly constructing the five-membered ring with control over multiple stereocenters while minimizing waste. mappingignorance.orgacs.org Research is ongoing to broaden the scope of these reactions for synthesizing highly substituted pyrrolidines. acs.org Furthermore, adapting strategies from related heterocyclic syntheses, like the Knorr-type reactions from aziridines, could lead to novel, atom-economical routes that avoid the use of metal catalysts and allow for diverse substitutions on the pyrrolidine ring. mdpi.com

Table 1: Comparison of Sustainable Synthetic Strategies for Pyrrolidine Scaffolds

| Synthetic Strategy | Key Advantages | Representative Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govacs.org | Directed evolution of enzymes (e.g., Cytochrome P411) for intramolecular C-H amination. nih.gov |

| [3+2] Cycloadditions | High atom economy, direct formation of the pyrrolidine ring, stereocontrol. mappingignorance.org | Iridium-catalyzed reductive generation of azomethine ylides for cycloaddition. acs.org |

| Cascade Reactions | Multiple bond formations in a single step, reduced purification steps, increased efficiency. nih.gov | Development of domino redox isomerization/cyclization of aminopropargyl alcohols. organic-chemistry.org |

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The synthesis of enantiomerically pure this compound relies heavily on asymmetric catalysis. Future research is directed towards discovering and optimizing novel catalytic systems to enhance efficiency, selectivity, and substrate scope.

Organocatalysis: Pyrrolidine-based structures, particularly derivatives of proline, are central to the field of organocatalysis. nih.govnih.gov A significant breakthrough was the development of diarylprolinol silyl (B83357) ethers, which have proven to be highly effective catalysts for a wide range of asymmetric transformations. nih.govnih.gov Future work will likely involve the rational design of new bifunctional prolinamide-based organocatalysts that can create a specific chiral environment to direct the stereochemical outcome of reactions. beilstein-journals.org

Transition-Metal Catalysis: Complexes of rhodium, iridium, palladium, and gold are powerful tools for synthesizing 2,5-disubstituted pyrrolidines. nih.gov Emerging strategies include the use of chiral-at-metal complexes, where the metal center itself is the source of chirality, for photoredox and electrocatalytic transformations. researchgate.net Davies and co-workers have demonstrated that consecutive rhodium(II)-catalyzed C–H insertions can produce C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. nih.govacs.org Similarly, the development of iridium catalysts for reductive azomethine ylide generation opens new pathways for complex pyrrolidine synthesis. acs.org

Biocatalysis: Beyond their sustainability benefits, enzymes represent a novel class of catalysts for transformations not typically seen in traditional organic chemistry. The directed evolution of enzymes like cytochrome P450 can yield catalysts with high efficiency and selectivity for specific C-H amination reactions to form the pyrrolidine ring. nih.govacs.org

Table 2: Emerging Catalytic Systems for Pyrrolidine Synthesis

| Catalyst Type | Mechanism/Reaction | Key Features |

|---|---|---|

| Organocatalysts | Aminocatalysis via enamine/iminium ion intermediates. beilstein-journals.org | Metal-free, inspired by natural amino acids like proline, highly modular. nih.gov |

| Rhodium(II) Catalysts | Catalytic asymmetric C-H insertion of carbenes. nih.govacs.org | Direct difunctionalization of the pyrrolidine moiety with high stereocontrol. acs.org |

| Iridium Catalysts | Borrowing hydrogen annulation; reductive generation of ylides. acs.orgorganic-chemistry.org | Access to chiral N-heterocycles from simple diols and amines. organic-chemistry.org |

| Engineered Enzymes | Intramolecular nitrene C-H insertion. nih.gov | High enantioselectivity (up to 99:1 er) and catalytic efficiency. acs.org |

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound derivatives. Advanced modeling techniques allow for the rational design of new compounds and catalysts with desired properties.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is used to build predictive models that correlate the structural features of pyrrolidine derivatives with their biological activity. nih.govresearchgate.net These models generate contour maps that indicate which regions of the molecule are favorable or unfavorable for activity, guiding the design of more potent analogs. nih.gov

Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the binding modes of pyrrolidine derivatives within the active sites of target proteins. ingentaconnect.commdpi.com This information is critical for understanding the molecular basis of interaction and for designing derivatives with improved binding affinity. mdpi.com Molecular dynamics (MD) simulations can further validate these findings by demonstrating the stability of the ligand-protein complex over time. nih.gov

Density Functional Theory (DFT): DFT calculations are crucial for elucidating reaction mechanisms and understanding the origins of stereoselectivity in catalytic syntheses. mappingignorance.orgnih.gov By modeling the transition states of reactions, researchers can predict how changes in catalyst or substrate structure will affect the outcome, enabling the rational design of more efficient and selective synthetic routes. mappingignorance.orgwhiterose.ac.uk

Application in Advanced Materials Research

The unique stereochemistry and functional group handles of this compound make it an attractive building block for advanced materials. While specific material properties are outside this scope, the potential applications are broad and focus on leveraging the compound's chirality and chemical functionality.